molecular formula C10H18N4 B102306 3,6-Ditert-butyl-1,2,4,5-tetrazine CAS No. 19455-88-0

3,6-Ditert-butyl-1,2,4,5-tetrazine

Cat. No. B102306
CAS RN: 19455-88-0
M. Wt: 194.28 g/mol
InChI Key: BVARMSJELYFCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Ditert-butyl-1,2,4,5-tetrazine, also known as DTT, is a heterocyclic compound that belongs to the class of tetrazines. It is a white crystalline powder that is highly explosive and has been widely used in the field of explosives and propellants. However, recent scientific research has shown that DTT has potential applications in other fields, such as medicine and materials science.

Mechanism of Action

The mechanism of action of 3,6-Ditert-butyl-1,2,4,5-tetrazine is not fully understood. However, it is believed that 3,6-Ditert-butyl-1,2,4,5-tetrazine exerts its anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. In materials science, 3,6-Ditert-butyl-1,2,4,5-tetrazine acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby improving the mechanical properties of the resulting polymer.
Biochemical and Physiological Effects
3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 3,6-Ditert-butyl-1,2,4,5-tetrazine has anti-tumor properties and can induce apoptosis in cancer cells. In addition, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that 3,6-Ditert-butyl-1,2,4,5-tetrazine can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,6-Ditert-butyl-1,2,4,5-tetrazine is its high explosive power, which makes it useful for the preparation of explosives and propellants. In addition, 3,6-Ditert-butyl-1,2,4,5-tetrazine is relatively easy to synthesize and has a high yield. However, 3,6-Ditert-butyl-1,2,4,5-tetrazine is highly explosive and can be dangerous to handle, which limits its use in laboratory experiments.

Future Directions

There are several future directions for the study of 3,6-Ditert-butyl-1,2,4,5-tetrazine. One area of research is the development of new synthetic methods for 3,6-Ditert-butyl-1,2,4,5-tetrazine that are safer and more efficient. Another area of research is the exploration of 3,6-Ditert-butyl-1,2,4,5-tetrazine's potential applications in medicine, such as its use as a chemotherapeutic agent for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 3,6-Ditert-butyl-1,2,4,5-tetrazine and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3,6-Ditert-butyl-1,2,4,5-tetrazine involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with tert-butylamine in the presence of a base such as sodium carbonate. The reaction results in the formation of 3,6-Ditert-butyl-1,2,4,5-tetrazine as a white crystalline powder with a yield of approximately 70%.

Scientific Research Applications

3,6-Ditert-butyl-1,2,4,5-tetrazine has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been shown to have anti-tumor properties and has been used as a potential chemotherapeutic agent for the treatment of cancer. In materials science, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been used as a cross-linking agent for the preparation of high-performance polymers. In environmental science, 3,6-Ditert-butyl-1,2,4,5-tetrazine has been used as an analytical reagent for the detection of heavy metals in water samples.

properties

CAS RN

19455-88-0

Product Name

3,6-Ditert-butyl-1,2,4,5-tetrazine

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3,6-ditert-butyl-1,2,4,5-tetrazine

InChI

InChI=1S/C10H18N4/c1-9(2,3)7-11-13-8(14-12-7)10(4,5)6/h1-6H3

InChI Key

BVARMSJELYFCRL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(N=N1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=NN=C(N=N1)C(C)(C)C

synonyms

3,6-Di-tert-butyl-1,2,4,5-tetrazine

Origin of Product

United States

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